3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde
Overview
Description
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a 1,3,2-dioxaborinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde typically involves the reaction of benzaldehyde with a boronic acid derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where benzaldehyde is reacted with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boron-containing ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Benzaldehyde is converted to benzoic acid.
Reduction: Benzaldehyde is converted to benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and boron-containing moieties. The aldehyde group can undergo nucleophilic addition reactions, while the boron-containing ring can participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(1,3,2-Dioxaborinan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzaldehyde moiety.
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: Similar structure but with different substitution patterns on the benzaldehyde ring.
Uniqueness
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde is unique due to its specific combination of a benzaldehyde moiety and a 1,3,2-dioxaborinane ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7-8H,2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLWDANWTZCSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.